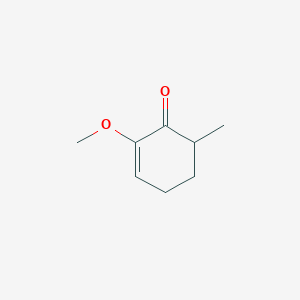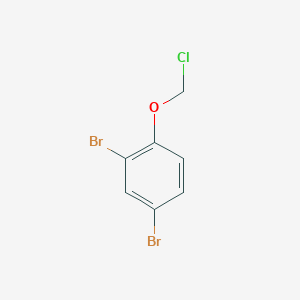
2,4-Dibromo-1-(chloromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-1-(chloromethoxy)benzene is an organic compound with the molecular formula C7H5Br2ClO It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and a chloromethoxy group is attached to the 1st position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-(chloromethoxy)benzene typically involves the bromination of 1-(chloromethoxy)benzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from benzene. The initial step involves the chloromethylation of benzene to form 1-(chloromethoxy)benzene, followed by selective bromination at the 2nd and 4th positions. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,4-Dibromo-1-(chloromethoxy)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where electrophiles replace one of the bromine atoms.
Nucleophilic Substitution: The chloromethoxy group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives.
Nucleophilic Substitution: Products include ethers or amines.
Oxidation: Products include quinones.
Reduction: Products include dehalogenated benzene derivatives.
科学研究应用
2,4-Dibromo-1-(chloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-Dibromo-1-(chloromethoxy)benzene involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The bromine atoms and chloromethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The exact pathways depend on the specific conditions and reagents used in the reactions.
相似化合物的比较
Similar Compounds
2,4-Dibromoanisole: Similar structure but with a methoxy group instead of a chloromethoxy group.
2,4-Dibromophenol: Similar structure but with a hydroxyl group instead of a chloromethoxy group.
2,4-Dibromotoluene: Similar structure but with a methyl group instead of a chloromethoxy group.
Uniqueness
2,4-Dibromo-1-(chloromethoxy)benzene is unique due to the presence of both bromine atoms and a chloromethoxy group, which confer distinct reactivity and potential applications. The combination of these substituents allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C7H5Br2ClO |
|---|---|
分子量 |
300.37 g/mol |
IUPAC 名称 |
2,4-dibromo-1-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Br2ClO/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H,4H2 |
InChI 键 |
MYXOVQNTQQYFKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)Br)OCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


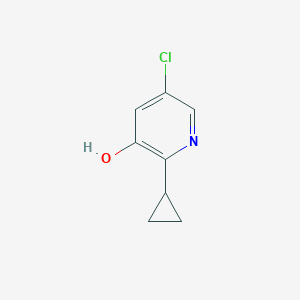
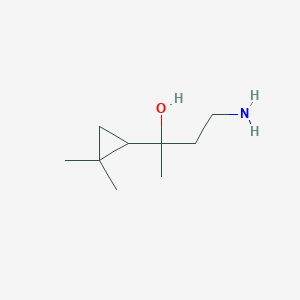

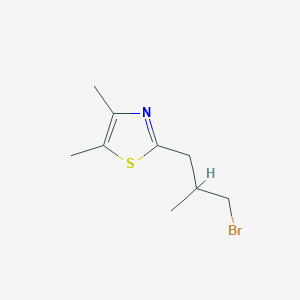
amine](/img/structure/B13208567.png)
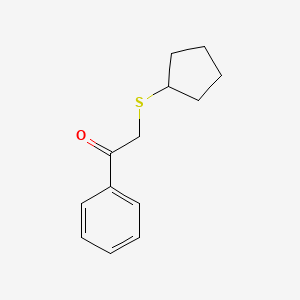
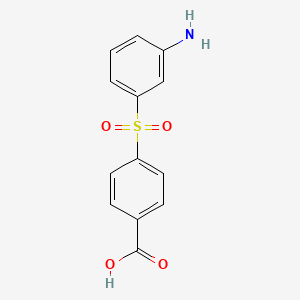
![Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13208585.png)


![Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide](/img/structure/B13208607.png)

![Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13208622.png)
